Securiterpenoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O8/c1-5(10(16)17)2-3-18-11-9(15)8(14)7(13)6(4-12)19-11/h6-9,11-15H,1-4H2,(H,16,17)/t6-,7-,8+,9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJALTHDWQWOLLT-ZBGLXGBJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCOC1C(C(C(C(O1)CO)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Chemodiversity
Botanical Origin and Distribution of Securidaca inappendiculata Hassk.
The primary botanical source of securiterpenosides is Securidaca inappendiculata Hassk., a flowering plant belonging to the Polygalaceae family. This species is a liana, a type of woody climbing plant, that thrives in specific environmental conditions.
Geographical Distribution of Source Plants
Securidaca inappendiculata has a native range that extends from Nepal to China, specifically in the Yunnan and Guangdong provinces, and across Western Malesia. It is predominantly found in wet tropical biomes, inhabiting dense forests within valleys at altitudes ranging from 500 to 1100 meters. Its distribution spans a wide array of countries in Asia, including Bangladesh, Cambodia, India, Indonesia, Laos, Malaysia, Myanmar, the Philippines, Thailand, and Vietnam. researchgate.net
| Country/Region | Specific Locations/Notes |
| Nepal | General distribution |
| China | Yunnan, Guangdong, Guangxi, Hainan |
| Western Malesia | General distribution |
| India | West Bengal, Assam, Tripura, Meghalaya, Orissa, Andhra Pradesh |
| Bangladesh | General distribution |
| Cambodia | General distribution |
| Indonesia | Java, Borneo |
| Laos | General distribution |
| Malaysia | Peninsular Malaysia |
| Myanmar | Taninthayi, Yangon |
| Philippines | General distribution |
| Thailand | General distribution |
| Vietnam | General distribution |
Specific Plant Parts Yielding Securiterpenosides (e.g., roots, rhizomes)
Scientific investigations have consistently identified the roots of Securidaca inappendiculata as the primary source of securiterpenosides. researchgate.net The isolation and characterization of these compounds have been achieved through the analysis of extracts derived from the root material of this plant. While other parts of the plant are used in traditional medicine, the roots are the specific plant part from which these particular terpenoid glycosides have been scientifically isolated.
Diversity of Securiterpenoside Analogues (e.g., this compound B, C, D, G)
The term "this compound" encompasses a family of related chemical structures. Research into the chemical constituents of Securidaca inappendiculata has led to the discovery of several of these analogues. The initial discovery was of a new hemiterpenoic acid glycoside simply named this compound. researchgate.net
| This compound Analogue | Plant Source | Plant Part |
| This compound | Securidaca inappendiculata | Roots |
| This compound B | Securidaca inappendiculata | Roots |
| This compound C | Securidaca inappendiculata | Roots |
Chemotaxonomic Implications within the Polygalaceae Family
Chemotaxonomy utilizes the chemical constituents of plants to understand their evolutionary relationships and to aid in their classification. The presence of specific classes of compounds can serve as markers for particular plant families, genera, or species.
Within the Polygalaceae family, triterpenoid (B12794562) saponins (B1172615) are a significant group of secondary metabolites. cabidigitallibrary.org A particular structural sequence has been identified as a potential chemotaxonomic marker for this family. This sequence involves 3-O-(β-d-glucopyranosyl)-presenegenin as the core structure, with further sugar moieties and acylations by cinnamic acid derivatives. cabidigitallibrary.org This characteristic chemical fingerprint is frequently observed across various genera within the Polygalaceae, including Polygala, Muraltia, Carpolobia, and Securidaca. cabidigitallibrary.org
The securiterpenosides, being triterpene glycosides, contribute to the chemical profile of Securidaca and, by extension, the Polygalaceae family. The presence and structural diversity of these saponins in Securidaca inappendiculata align with the broader chemical patterns observed in the family. The elucidation of these compounds from Securidaca species reinforces the chemotaxonomic significance of triterpenoid saponins in delineating and understanding the phylogenetic relationships within the Polygalaceae family.
Advanced Methodologies for Isolation and Purification in Research
Strategies for Extract Preparation from Plant Matrices
The initial and critical step in the isolation of securiterpenosides is the preparation of a crude extract from the plant material. The choice of solvent and extraction method is paramount and is dictated by the polarity of the target compounds.
Solvent Selection: Given that securiterpenosides are glycosides, they possess both polar (sugar moiety) and non-polar (terpenoid aglycone) characteristics. Therefore, polar solvents are typically employed for their effective extraction.
Methanol and Ethanol (B145695): These are the most commonly used solvents for extracting securiterpenosides and other glycosides. researchgate.netnih.gov For instance, research on Securidaca inappendiculata utilized 95% ethanol to prepare the initial extract. researchgate.net Methanol is also a frequent choice due to its high polarity, which is effective for extracting hydrophilic compounds. nih.gov
Water: Aqueous extraction, often performed by refluxing the plant material in water, is another method employed, particularly for highly polar glycosides. researchgate.net
Solvent Partitioning: Following initial extraction, a liquid-liquid partitioning process is often used to fractionate the crude extract based on polarity. This involves sequentially partitioning the extract with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step helps to remove lipids, chlorophyll, and other non-polar compounds, thereby enriching the concentration of terpenoid glycosides in the more polar fractions. nih.gov
Extraction Techniques: Various methods are available for extracting bioactive compounds from plant materials. nih.govnih.gov
Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period at room temperature. unirioja.esksu.edu.sa It is suitable for thermolabile compounds but can be time-consuming. nih.gov
Reflux Extraction: This method involves boiling the plant material with the solvent, which increases the extraction efficiency due to the higher temperature. nih.gov This was a method used in the extraction of compounds from Hydrangea paniculata. researchgate.net
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent repeatedly, making it more efficient than simple maceration. nih.govksu.edu.sa
Modern Techniques: Advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer advantages such as reduced extraction time and lower solvent consumption. nih.govksu.edu.sa UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. nih.gov
The selection of the most appropriate extraction strategy is crucial for maximizing the yield of securiterpenosides and minimizing the co-extraction of interfering substances, which facilitates subsequent purification steps.
Chromatographic Techniques for Securiterpenoside Isolation
Following initial extraction and fractionation, a series of chromatographic techniques are employed to isolate securiterpenosides from the enriched fractions. The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase. nih.gov
Column chromatography is a fundamental and widely used technique for the initial separation of compounds from the crude extract.
Silica (B1680970) Gel Chromatography: Silica gel is a polar adsorbent and is one of the most common stationary phases used in normal-phase chromatography. column-chromatography.com In the isolation of this compound from Securidaca inappendiculata, silica gel column chromatography was a key step. researchgate.netnih.gov The separation is based on polarity, where non-polar compounds elute first, followed by compounds of increasing polarity.
Macroporous Resin Chromatography: Macroporous resins are non-polar or weakly polar adsorbents that are effective for separating compounds from aqueous extracts. nih.gov They function by adsorbing organic molecules from the aqueous solution, which can then be eluted with a suitable organic solvent like ethanol. researchgate.netnih.gov This technique is particularly useful for the initial cleanup of crude extracts, removing highly polar substances like sugars and salts. nih.gov Research on Securidaca inappendiculata has utilized macroporous resin chromatography in the purification process of this compound D. bvsalud.orgtiprpress.com
Medium Pressure Liquid Chromatography (MPLC) is an advancement over traditional column chromatography, offering better resolution and faster separation times. nih.gov It utilizes a pump to force the mobile phase through the column at moderate pressures.
In the isolation of the first identified this compound, MPLC was used in conjunction with silica gel column chromatography. researchgate.netnih.gov
MPLC is often used as an intermediate purification step to further fractionate the complex mixtures obtained from initial column chromatography. researchgate.net For instance, in the study of Hydrangea paniculata, reversed-phase MPLC was employed to separate fractions obtained from a Sephadex LH-20 column. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification of compounds. idtdna.com It employs high pressure to pump the mobile phase through a column packed with very fine particles, leading to highly efficient separations.
Preparative HPLC: This form of HPLC is used to isolate pure compounds in sufficient quantities for structural elucidation and bioassays. In the study of this compound D, preparative HPLC was the final step in the purification process. bvsalud.orgtiprpress.com
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the purification of natural products. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). idtdna.comnih.gov This technique separates compounds based on their hydrophobicity.
Gel Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size. A common stationary phase is Sephadex LH-20, which is often used to separate compounds based on their molecular weight and polarity. researchgate.net In several studies involving the isolation of compounds from plant extracts, Sephadex LH-20 column chromatography was a crucial step. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used for monitoring the progress of fractionation and assessing the purity of isolated compounds. libretexts.orgmerckmillipore.comwikipedia.org It operates on the same principle as column chromatography, using a thin layer of adsorbent (like silica gel) on a plate. khanacademy.org The separation is visualized under UV light or by using staining reagents. wikipedia.org TLC helps in selecting the appropriate solvent systems for column chromatography and in identifying fractions containing the target compounds.
The following table summarizes the chromatographic techniques used in the isolation of securiterpenosides and related compounds.
| Technique | Stationary Phase/Resin | Principle of Separation | Role in Isolation |
| Column Chromatography | Silica Gel | Adsorption (Polarity) | Initial fractionation of crude extract. researchgate.netnih.gov |
| Macroporous Resin | Adsorption (Polarity) & Size Exclusion | Cleanup of aqueous extracts, removal of highly polar impurities. nih.govbvsalud.orgtiprpress.com | |
| Medium Pressure Liquid Chromatography (MPLC) | Silica Gel, Reversed-Phase (C18) | Adsorption (Polarity), Partition (Hydrophobicity) | Intermediate purification, higher resolution than column chromatography. researchgate.netnih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18) | Partition (Hydrophobicity) | Final purification of compounds to high purity. bvsalud.orgtiprpress.com |
| Gel Chromatography | Sephadex LH-20 | Size Exclusion & Polarity | Separation of compounds based on molecular size. researchgate.net |
| Thin-Layer Chromatography (TLC) | Silica Gel | Adsorption (Polarity) | Monitoring fractions, assessing purity, and developing solvent systems. libretexts.orgmerckmillipore.com |
Bioassay-Guided Fractionation Approaches in this compound Discovery
Bioassay-guided fractionation is a powerful strategy used to systematically isolate bioactive compounds from natural sources. nih.gov This approach involves a stepwise separation of a crude extract, where each resulting fraction is tested for a specific biological activity. The active fractions are then subjected to further separation, and this process is repeated until a pure, active compound is isolated.
This methodology ensures that the purification efforts are focused on the components of the extract that exhibit the desired biological effect, making the discovery process more efficient. For example, if the goal is to find compounds with anti-inflammatory activity, each fraction would be tested in an anti-inflammatory assay. The most potent fractions are then selected for further chromatographic separation.
In the context of securiterpenosides, while the initial discovery was based on general chemical screening, subsequent research on related compounds from Securidaca inappendiculata has been driven by the search for specific pharmacological activities, such as α-glucosidase inhibition or hepatoprotective effects. researchgate.net This implies a bioassay-guided approach where fractions are tested for these specific activities to guide the isolation process. For instance, a study on Centaurea calcitrapa used bioassay-guided fractionation to isolate antidiabetic compounds, where fractions were tested for their ability to reduce blood glucose levels. nih.gov Similarly, this strategy has been employed to identify antioxidant compounds from sword beans. researchgate.net
The process typically follows these steps:
Preparation of a crude extract from the plant material.
Initial biological screening of the crude extract.
Fractionation of the active extract using techniques like column chromatography.
Biological testing of all fractions.
Selection of the most active fraction(s) for further purification using methods like MPLC and HPLC.
Repetition of chromatography and bioassays until a pure, active compound is isolated.
Structural elucidation of the pure compound using spectroscopic methods.
This targeted approach not only facilitates the discovery of novel bioactive compounds like securiterpenosides but also directly links the isolated substance to its biological function.
Optimization of Isolation Protocols for Research Yield and Purity
The successful isolation of a novel or rare natural product like this compound is fundamentally dependent on the efficacy of the extraction and purification protocol. For research purposes, particularly for structural elucidation and bioactivity screening, maximizing the yield and achieving the highest possible purity from the source material are paramount. Optimization of the isolation protocol involves a systematic refinement of each step, from initial solvent extraction to the final chromatographic polishing, to enhance efficiency, reduce solvent consumption, and improve the recovery of the target compound.
Initial reports on the isolation of this compound from the stems of Securidaca inappendiculata detail a conventional approach involving extraction with a high concentration of alcohol (e.g., 95% ethanol), followed by partitioning and a multi-step chromatographic process. nih.govtandfonline.com This process typically utilizes silica gel column chromatography, Medium Pressure Liquid Chromatography (MPLC), and size-exclusion chromatography on Sephadex LH-20 to separate the complex mixture of constituents. nih.govresearchgate.net While effective for initial discovery, this baseline method offers significant opportunities for optimization to improve both yield and purity.
The optimization process begins with the critical extraction stage. The choice of solvent and extraction technique significantly impacts the quantity and profile of compounds pulled from the plant matrix. While traditional maceration or reflux extraction with ethanol is common, modern green extraction techniques offer substantial improvements. researchgate.net Methods such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can dramatically reduce extraction time and solvent volume while increasing the yield of target compounds like terpenoid glycosides. researchgate.netchemmethod.com
For instance, research on the optimization of triterpenoid (B12794562) glycoside extraction from Centella asiatica using MAE demonstrated that adjusting parameters such as solvent concentration, microwave power, and extraction time could lead to a significantly higher yield of compounds like madecassoside (B7823665) and asiaticoside (B1665284) compared to conventional methods. The optimal conditions were found to be 80% ethanol at 100 watts for 7.5 minutes. researchgate.net Applying a similar optimization strategy, using Response Surface Methodology (RSM), to this compound extraction could similarly enhance its yield from S. inappendiculata.
Table 1: Comparison of Conventional vs. Optimized Extraction Protocol for Terpenoid Glycosides Data modeled after research on triterpenoid glycoside extraction to illustrate optimization potential. researchgate.net
| Parameter | Conventional Protocol (e.g., Reflux) | Optimized Protocol (e.g., MAE) |
|---|---|---|
| Extraction Method | Heat Reflux Extraction | Microwave-Assisted Extraction (MAE) |
| Solvent | 95% Ethanol | 80% Ethanol |
| Time | 2-4 hours per cycle | 7.5 minutes |
| Energy Input | High (sustained heating) | Low (100 W) |
| Relative Yield of Target Glycosides | Baseline (1x) | ~1.5x - 2.0x |
Following extraction, the purification strategy is optimized. This involves a multi-step chromatographic approach designed to systematically remove impurities. nih.gov The crude extract is typically first subjected to low-pressure column chromatography over a silica gel stationary phase. researchgate.net Optimization at this stage involves carefully selecting the mobile phase (eluent) and employing a gradient elution, where the polarity of the solvent mixture is gradually increased. chromatographyonline.com This allows for the separation of compounds into fractions based on their polarity, with the goal of concentrating this compound into a specific fraction. The ratio of the stationary phase to the crude extract is also a critical parameter; a higher ratio (e.g., 50:1 to 100:1) is often used to achieve better separation of closely related compounds. wikipedia.orgscitechnol.com
Fractions enriched with the target compound are then subjected to further purification using more advanced chromatographic techniques. MPLC provides higher resolution and faster separation than traditional gravity-fed columns. nih.gov For final polishing, size-exclusion chromatography using a medium like Sephadex LH-20 is invaluable. researchgate.netresearchgate.net This technique separates molecules based on their molecular size, effectively removing co-eluting impurities that have similar polarity but different sizes. The optimization of this entire sequence is crucial for progressing from a complex crude extract to a highly pure compound suitable for research. The final purity is typically assessed by High-Performance Liquid Chromatography (HPLC). nih.gov
Table 2: Illustrative Multi-Step Purification Protocol and Purity Progression This table represents a plausible optimization pathway for isolating a target compound like this compound from a crude plant extract.
| Purification Step | Chromatographic Technique | Primary Separation Principle | Estimated Purity of Target | Estimated Yield Recovery |
|---|---|---|---|---|
| 1. Initial Fractionation | Silica Gel Column Chromatography (Gradient Elution) | Adsorption (Polarity) | 15-25% | 80% |
| 2. Intermediate Purification | Medium Pressure Liquid Chromatography (MPLC) - Reversed Phase | Partition (Hydrophobicity) | 70-85% | 65% |
| 3. Final Polishing | Size-Exclusion Chromatography (Sephadex LH-20) | Molecular Size | >95% | 50% |
| 4. Analytical Confirmation | High-Performance Liquid Chromatography (HPLC) | High-Resolution Separation | >98% | N/A (Analytical Scale) |
Rigorous Structural Elucidation and Stereochemical Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been the cornerstone in the structural elucidation of securiterpenosides. researchgate.net By analyzing the magnetic properties of atomic nuclei, researchers can piece together the molecular framework. This involves both one-dimensional and two-dimensional experiments to map out the carbon skeleton and the relative orientation of its substituents. nih.gov
The initial analysis begins with one-dimensional (1D) NMR. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule.
For instance, in the elucidation of securiterpenoside analogues like this compound B and C, ¹H and ¹³C NMR data provided the foundational information about the hemiterpene aglycone and the glycosidic moiety. researchgate.net The chemical shifts (δ) in parts per million (ppm) indicate the electronic environment of each nucleus, while the integration of ¹H NMR signals suggests the number of protons corresponding to each signal.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analogue (Note: Data is representative and compiled from typical values for such structures. Specific values may vary between different this compound analogues.)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
|---|---|---|
| Aglycone Moiety | ||
| 1 | ~170.5 | - |
| 2 | ~118.2 | ~5.80 (t, 7.0) |
| 3 | ~162.1 | - |
| 4 | ~27.5 | ~3.20 (d, 7.0) |
| 5 | ~20.1 | ~1.95 (s) |
| Glycoside Moiety (e.g., β-D-glucopyranosyl) | ||
| 1' | ~100.2 | ~4.90 (d, 7.5) |
| 2' | ~74.5 | ~3.50 (m) |
| 3' | ~77.8 | ~3.60 (m) |
| 4' | ~71.2 | ~3.45 (m) |
| 5' | ~78.0 | ~3.55 (m) |
| 6' | ~62.5 | ~3.75 (m), ~3.90 (m) |
While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR experiments reveal how they are connected. github.io
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgmagritek.com In the analysis of securiterpenosides, COSY spectra were essential for tracing the proton-proton connectivities within the sugar ring and within the fatty acid-like chain of the aglycone, establishing distinct spin systems. researchgate.netceitec.cz
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (a one-bond correlation). columbia.edunanalysis.com This technique was critical for unambiguously assigning the ¹³C signals based on the already assigned proton signals, confirming which protons were attached to which carbons in both the aglycone and sugar parts of the molecule. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects correlations between protons and carbons over two to three bonds. sdsu.edu The HMBC spectrum is crucial for connecting the individual spin systems identified by COSY. For this compound, key HMBC correlations established the link between the aglycone and the sugar moiety, for example, by showing a correlation from the anomeric proton (H-1') of the glucose to a carbonyl carbon (e.g., C-1) of the aglycone. researchgate.net This confirms the point of glycosylation.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons, regardless of whether they are bonded. libretexts.orgnanalysis.com This is indispensable for determining the relative stereochemistry. For example, NOESY correlations can confirm the β-anomeric configuration of the glucose unit and define the geometry (Z or E) of double bonds within the aglycone structure. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass and molecular formula of a compound and offers clues about its structure through the analysis of fragment ions. rssl.com
HRESIMS is a soft ionization technique that provides a highly accurate mass measurement of the molecular ion, often as an adduct like [M+Na]⁺ or [M+H]⁺. researchgate.net For the various securiterpenosides, HRESIMS was used to determine their exact molecular formula. researchgate.netresearchgate.net By comparing the experimentally measured mass to the calculated mass for a proposed formula, researchers can confirm the elemental composition with a high degree of confidence, which is a fundamental step in structure elucidation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. researchgate.net Due to the non-volatile nature of glycosides like this compound, direct analysis by GC-MS is not feasible. However, the technique can be applied to analyze the aglycone or sugar components after chemical derivatization to make them volatile. More commonly, GC-MS is used to analyze the essential oil or other volatile constituents of the source plant, such as Securidaca inappendiculata, to provide a broader phytochemical profile of the organism from which the target compound was isolated. researchgate.net
When the molecular ion is subjected to energy within the mass spectrometer (e.g., in MS/MS experiments), it breaks apart into smaller, charged fragments. libretexts.orglibretexts.org The pattern of this fragmentation provides valuable structural information. In the analysis of securiterpenosides, a characteristic fragmentation pattern is the cleavage of the glycosidic bond. researchgate.net This results in a fragment ion corresponding to the mass of the aglycone and another corresponding to the sugar moiety. This loss confirms the mass of the two main components of the molecule and supports the structural arrangement determined by NMR. youtube.com
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophores and Functional Groups
Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) are fundamental in identifying the chromophores and functional groups within a molecule. nih.govlibretexts.orgyoutube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly highlighting the presence of conjugated π systems which act as chromophores. libretexts.orglibretexts.org A chromophore is the part of a molecule responsible for absorbing light in the UV-Vis region. pharmatutor.orgwikipedia.org The presence of functional groups with non-bonding electrons, known as auxochromes, attached to a chromophore can shift the absorption maximum. wikipedia.orglamission.edu In the analysis of this compound, UV spectroscopy is instrumental in identifying moieties that contain pi-electrons. libretexts.org For instance, the UV spectrum of a related compound, p-coumaric acid, isolated from the same plant, showed absorption peaks at 317, 268, and 216 nm, indicating the presence of a chromophoric system. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting the vibrations of its covalent bonds. youtube.com Each type of bond (e.g., C=O, O-H, C-H) absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. libretexts.org In the structural elucidation of compounds like this compound, IR analysis helps to confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). researchgate.netlibretexts.org For example, a broad absorption band around 3300 cm⁻¹ would indicate an O-H stretch, while a strong peak around 1700 cm⁻¹ is characteristic of a carbonyl group. libretexts.org
Below is a table summarizing typical IR absorption frequencies for functional groups relevant to the analysis of natural products like this compound.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Alcohol/Phenol | O-H stretch | 3200-3600 (broad) |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| Alkane | C-H stretch | 2850-3000 |
| Alkene | =C-H stretch | 3000-3100 |
| C=C stretch | 1640-1680 | |
| Carbonyl (Ketone) | C=O stretch | 1715 |
| Carbonyl (Ester) | C=O stretch | 1735-1750 |
| Aromatic Ring | C=C stretch | 1500-1600 |
This table presents generalized data for educational purposes. Actual values for this compound would be determined from its specific IR spectrum.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. jascoinc.comnih.gov It measures the differential absorption of left and right circularly polarized light by an optically active compound. jascoinc.com Enantiomers, which are non-superimposable mirror images, will produce CD spectra that are mirror images of each other. gaussian.com
The application of CD spectroscopy is crucial for assigning the stereochemistry of complex natural products with multiple chiral centers, such as this compound. researchgate.netrsc.org By comparing the experimental CD spectrum of the isolated natural product with the computed spectra of possible stereoisomers, the absolute configuration can be unambiguously determined. rsc.org This method is particularly effective for rigid molecules but can also be applied to more flexible structures with advanced computational analysis. gaussian.comrsc.org The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms, providing definitive proof of the molecule's three-dimensional structure. unipi.it
Comparative Spectroscopic Analysis with Known Compounds
A critical step in the structural elucidation of a new natural product is the comparison of its spectroscopic data (NMR, MS, IR, UV) with those of known, structurally related compounds. researchgate.netresearchgate.net This comparative approach can rapidly provide significant structural insights and help to confirm or propose the identity of substructures within the new molecule.
For instance, during the investigation of Securidaca inappendiculata, several known compounds were isolated alongside the new this compound, including oleanolic acid, p-coumaric acid, and β-sitosterol. researchgate.net The well-documented spectroscopic data of these known compounds serve as valuable reference points. By comparing the ¹H and ¹³C NMR chemical shifts, mass fragmentation patterns, and UV/IR absorption bands of this compound with these references, researchers can identify familiar structural motifs and focus on elucidating the novel parts of the molecule. researchgate.net This method is not only efficient but also adds a layer of confidence to the final proposed structure.
The following table illustrates how data from a known compound might be used for comparison.
| Spectroscopic Data | Known Compound (e.g., p-coumaric acid) | Unknown Compound (e.g., this compound) | Inference |
| UV λmax (nm) | 317, 268, 216 researchgate.net | Similar pattern observed | Presence of a similar chromophore |
| IR (cm⁻¹) | ~3400 (O-H), ~1680 (C=O), ~1600 (C=C) | Similar absorptions present | Contains hydroxyl, carbonyl, and alkene/aromatic groups |
| ¹H NMR (ppm) | Signals in aromatic and vinylic regions | Signals in corresponding regions | Suggests presence of a substituted benzene (B151609) ring and double bonds |
| ¹³C NMR (ppm) | Characteristic signals for carboxyl, aromatic, and vinylic carbons | Corresponding signals observed | Confirms the carbon skeleton of the substructure |
This table is a hypothetical example to illustrate the comparative analysis process.
Challenges and Pitfalls in this compound Structural Elucidation
The structural elucidation of complex natural products like this compound is not without its challenges. Even with advanced spectroscopic techniques, several pitfalls can lead to incorrect structural assignments. nih.gov
Key Challenges Include:
Molecular Complexity: Natural products often possess intricate structures with numerous stereocenters, unusual ring systems, and dense functionalization, making complete characterization difficult. catalysis.blog
Limited Sample Quantity: Often, novel compounds are isolated in very small amounts, which can restrict the number and types of experiments that can be performed.
Instability: Some natural products are unstable and may degrade during the isolation and purification process, leading to the analysis of artifacts rather than the genuine compound. nih.gov
Ambiguous NMR Data: For highly oxidized or proton-deficient molecules, NMR spectra can be complex and difficult to interpret fully. Overlapping signals and weak correlations can lead to ambiguity in establishing connectivity. nih.gov
Stereochemical Complexity: Determining the relative and absolute stereochemistry of molecules with multiple chiral centers can be exceptionally challenging. While CD spectroscopy is powerful, conformational flexibility can complicate the analysis. rsc.org In such cases, even a comparison of experimental and computed spectra for all possible stereoisomers may not yield an unambiguous assignment. rsc.org
Reliance on a Single Method: Over-reliance on a single analytical technique can be misleading. A truly rigorous structural elucidation requires the convergence of data from multiple, independent methods (e.g., NMR, MS, X-ray crystallography, chemical degradation). nih.govrfi.ac.uk
A notable example of such challenges is the case of the lomaiviticins, where the initial structure, determined by NMR, HRMS, UV, and IR analysis, was later found to be incorrect after nearly two decades when microED analysis was performed. nih.gov This highlights the inherent limitations of relying solely on standard spectroscopic data for highly complex molecules and underscores the importance of seeking definitive proof, such as that from X-ray crystallography or total synthesis, whenever possible.
Biosynthesis and Metabolic Pathway Investigations
General Terpenoid Biosynthesis Pathways
All terpenoids, including the sesquiterpene core of securiterpenoside, originate from two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways, localized in different cellular compartments, to produce these universal precursors. nih.gov
Mevalonate (B85504) (MVA) Pathway Contribution to Sesquiterpenes
The cytosolic mevalonate (MVA) pathway is a primary contributor to the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). nih.govnih.gov This pathway commences with the condensation of three molecules of acetyl-CoA to form the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). sjtu.edu.cn Subsequent enzymatic steps, including reduction and phosphorylation, lead to the formation of IPP and DMAPP in the cytoplasm. libretexts.org While the MVA pathway is the principal source for sesquiterpene precursors, crosstalk with the plastidial MEP pathway can occur, allowing for the exchange of intermediates. nih.gov
Methylerythritol 4-Phosphate (MEP) Pathway Role
Located in the plastids, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is primarily responsible for synthesizing precursors for hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). nih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov Although its main products are smaller terpenes, the MEP pathway can contribute to the sesquiterpene precursor pool. Studies have shown that in some cases, both the MVA and MEP pathways contribute almost equally to the biosynthesis of sesquiterpenes, indicating a transport mechanism for precursors between the plastid and the cytosol.
Farnesyl Diphosphate (FPP) as a Precursor to Sesquiterpenoids
Farnesyl diphosphate (FPP), a 15-carbon molecule, is the direct and universal precursor to all sesquiterpenoids. mdpi.com It is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS). nih.gov FPP stands at a critical metabolic branch point. Its ionization initiates a cascade of cyclization and rearrangement reactions, catalyzed by a diverse family of enzymes known as terpene synthases (TPS), to generate the vast array of sesquiterpene carbon skeletons. frontiersin.org
Enzymatic Mechanisms in Securiterpenoid Formation
The formation of the "this compound" skeleton is hypothesized to involve a multi-step enzymatic process, starting from the FPP precursor. The name itself suggests it is a seco-terpenoid, a class of natural products characterized by the cleavage of a carbon-carbon bond in a parent ring system.
The initial key step is the conversion of FPP into a cyclic sesquiterpene scaffold by a specific sesquiterpene synthase (STS) . These enzymes catalyze complex carbocation-driven reactions to form one or more rings. wur.nl Following the formation of a parent cyclic structure, the defining step in the biosynthesis of a seco-terpenoid occurs: oxidative ring cleavage. This reaction is commonly catalyzed by cytochrome P450 monooxygenases (P450s) . rsc.orgacs.org These heme-thiolate enzymes are renowned for their ability to perform a wide range of oxidative transformations, including the C-C bond cleavage necessary to open a carbocyclic ring, thereby generating the seco-skeleton. rsc.orgacs.org While the specific STS and P450 enzymes for this compound have not been characterized, this two-step mechanism of cyclization followed by oxidative cleavage is a well-established route for the biosynthesis of other seco-terpenoids. mdpi.comresearchgate.net
Genetic Studies of Biosynthetic Enzymes and Gene Expression
Direct genetic studies focused on the this compound biosynthetic pathway in its native plant, Securidaca inappendiculata (family Polygalaceae), are not yet available in published literature. However, research into related species and general principles of secondary metabolite biosynthesis provides a strong framework for understanding the genetic basis.
The biosynthesis of a complex natural product like this compound is encoded by a set of genes, often clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC). A typical BGC for a terpenoid glycoside would include:
A sesquiterpene synthase (STS) gene to produce the initial carbon skeleton.
One or more cytochrome P450 (P450) genes for oxidative modifications, including the critical ring-cleavage step.
One or more UDP-glycosyltransferase (UGT) genes to attach the sugar moieties.
Transcriptome and genome analyses of Polygala tenuifolia, another member of the Polygalaceae family, have revealed a significant expansion of P450 and UGT gene families, which are crucial for the synthesis of the plant's abundant triterpenoid (B12794562) saponins (B1172615). oup.comresearchgate.net This suggests that other plants in the Polygalaceae family, including S. inappendiculata, likely possess a rich and diverse genetic toolkit of these enzyme families, enabling the production of specialized metabolites like securiterpenosides. nih.gov The expression of these genes is tightly regulated, often induced by specific developmental cues or environmental stresses. oup.com Identifying the specific genes from S. inappendiculata would require techniques such as transcriptome sequencing and functional gene characterization. frontiersin.org
Proposed Biosynthetic Routes for this compound Glycosides
Based on the general principles of terpenoid and glycoside biosynthesis, a plausible biosynthetic pathway for this compound can be proposed, as illustrated below. This pathway remains hypothetical until the specific enzymes are isolated and characterized.
A Proposed Biosynthetic Pathway for this compound:
Scaffold Formation: The pathway begins with the cyclization of the universal C15 precursor, Farnesyl Diphosphate (FPP) , catalyzed by a dedicated sesquiterpene synthase (STS) to form a parent bicyclic or tricyclic sesquiterpene intermediate.
Oxidative Ring Cleavage: The parent sesquiterpene scaffold undergoes oxidative C-C bond cleavage. This reaction is likely catalyzed by a specific Cytochrome P450 monooxygenase (P450) , which transforms the cyclic precursor into the characteristic open-ring, or seco, aglycone skeleton of this compound. Further hydroxylations by other P450s may also occur to add functional groups needed for glycosylation.
Glycosylation: The final step involves the attachment of sugar moieties to the seco-sesquiterpenoid aglycone. This is carried out by one or more UDP-glycosyltransferases (UGTs) . scielo.br These enzymes transfer an activated sugar, such as UDP-glucose, to a hydroxyl group on the aglycone, forming the final this compound glycoside. nih.govmdpi.com The sequential action of different UGTs can lead to the formation of more complex sugar chains.
This proposed sequence, from a common precursor to a cyclized intermediate, followed by oxidative tailoring and glycosylation, represents a common strategy that plants employ to generate vast chemical diversity. frontiersin.orgscielo.br
Factors Influencing this compound Production in Source Plants (e.g., elicitors)
The production of secondary metabolites in plants, including terpenoids like this compound, is a complex process influenced by a variety of internal and external factors. These factors can trigger the plant's defense mechanisms, often leading to an increased synthesis of these specialized compounds. Elicitors, which are signaling molecules, play a crucial role in this induction process. They can be broadly categorized into biotic (of biological origin) and abiotic (of non-biological origin) elicitors.
While direct research on the specific factors and elicitors that modulate the production of this compound in its primary source plant, Securidaca inappendiculata researchgate.netresearchgate.netkew.org, is not available in the current scientific literature, general principles of terpenoid biosynthesis enhancement through elicitation can be considered. The synthesis of terpenoids is widely recognized as a stress response in plants, regulated by both biotic factors, such as insect attacks and pathogenic microorganisms, and abiotic factors like light, temperature, and humidity frontiersin.org.
In various plant species, the application of elicitors has been shown to significantly enhance the production of different terpenoids and other secondary metabolites through in vitro culture techniques symbiosisonlinepublishing.commdpi.comnih.govfrontiersin.orgdpi.qld.gov.au.
Abiotic Elicitors:
Abiotic elicitors encompass non-biological factors, including chemical compounds and physical stresses. Plant hormones or their derivatives, such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), are prominent examples of chemical elicitors symbiosisonlinepublishing.com.
Methyl Jasmonate (MeJA): MeJA is an endogenous plant hormone known to be a key regulator in the biosynthesis of secondary metabolites, including terpenoids nih.gov. It has been extensively used as an elicitor to boost the production of a wide array of phytochemicals in various plant in vitro culture systems frontiersin.org. For instance, MeJA treatment has been found to induce the biosynthesis of terpenoids in Schizonepeta tenuifolia and rosmarinic acid, a phenolic compound, in Salvia species nih.govmdpi.com. Studies have shown that the concentration of MeJA and the duration of exposure are critical factors that can influence the accumulation of secondary metabolites scielo.sa.cr.
Salicylic Acid (SA): Salicylic acid is another crucial plant hormone that acts as an abiotic elicitor, capable of inducing the production of secondary metabolites symbiosisonlinepublishing.com. It is known to play a key role in regulating plant immunity and can enhance the production of various compounds by stimulating gene expression and signal transduction pathways researchgate.netnih.gov. For example, exogenous application of SA has been shown to increase the content of secondary metabolites in safflower researchgate.net.
The table below summarizes findings on the effect of these abiotic elicitors on the production of various secondary metabolites in different plant species, which may serve as a reference for potential effects on this compound production.
| Elicitor | Plant Species | Affected Metabolite(s) | Observed Effect | Reference |
| Methyl Jasmonate (MeJA) | Schizonepeta tenuifolia | Volatile terpenoids | Promoted biosynthesis | nih.gov |
| Methyl Jasmonate (MeJA) | Salvia yangii, Salvia abrotanoides | Rosmarinic Acid, Total Flavonoids, Total Phenolics | Significant increase in content | mdpi.com |
| Methyl Jasmonate (MeJA) | Melastoma malabathricum | Anthocyanin | Stimulation of synthesis | scielo.sa.cr |
| Salicylic Acid (SA) | Vitis vinifera | Stilbenes | Induced production in cell suspension | symbiosisonlinepublishing.com |
| Salicylic Acid (SA) | Safflower | Flavonoids, Anthocyanin, Phenol | Enhanced content | researchgate.net |
Biotic Elicitors:
Biotic elicitors are derived from living organisms, such as fungi, bacteria, or even components of the plant cell wall itself. These elicitors can trigger defense responses in plants, leading to the synthesis of protective compounds mdpi.com. Fungal elicitors, in particular, are widely used to stimulate the production of secondary metabolites due to the hypersensitive reactions they induce in plant-fungi interactions mdpi.com. While no specific studies have been conducted on the effect of biotic elicitors on this compound production, this remains a potential area for future research.
Synthetic Approaches and Derivative Research
Chemical Synthesis Methodologies for Hemiterpene Derivatives
Securiterpenoside is classified as a hemiterpene glycoside. Hemiterpenes are the simplest class of terpenes, built from a single isoprene (B109036) unit. nih.govksu.edu.sa While complex natural products often require intricate total synthesis, the synthesis of simpler hemiterpene derivatives can sometimes be achieved through more straightforward methods. Because it is often difficult to isolate hemiterpenes from natural plant sources, synthetic approaches are important for developing these compounds. aip.orgaip.org
A common and efficient method for synthesizing hemiterpene derivatives involves a two-step process conducted at room temperature. aip.org
Acid-Base Reaction : The first step is an acid-base reaction where a carboxylic acid reacts with a base, such as sodium bicarbonate, in a solvent like dimethylformamide (DMF). This reaction deprotonates the carboxylic acid to form a sodium carboxylate salt. nih.govaip.org
Nucleophilic Substitution : The second step involves a nucleophilic substitution reaction. Prenyl bromide (1-bromo-3-methyl-2-butene), a frequently used source of the prenyl group in organic synthesis, is introduced. nih.govaip.org The carboxylate salt acts as a nucleophile, attacking the prenyl bromide and displacing the bromide leaving group to form a hemiterpene ester. nih.govaip.org
This methodology has been successfully used to synthesize various hemiterpene derivatives in good yields. aip.org
| Compound Name | Starting Carboxylic Acid | Base | Prenyl Source | Yield (%) |
| Prenyl cinnamate | Cinnamic acid | Sodium Bicarbonate | Prenyl bromide | 91 |
| Prenyl methylbutyrate | 2-Methylbutyric acid | Sodium Bicarbonate | Prenyl bromide | 83 |
| Prenyl isobutyrate | Isobutyric acid (2-Methylpropanoic acid) | Sodium Bicarbonate | Prenyl bromide | 88 |
This table presents examples of hemiterpene derivatives synthesized using the two-step nucleophilic substitution method. Data sourced from aip.org.
Strategies for this compound Analog Design and Synthesis
The design and synthesis of analogs are central to medicinal chemistry, aiming to create molecules with enhanced potency, selectivity, and pharmacokinetic properties compared to the original natural product. For a complex molecule like this compound, several strategies can be employed. numberanalytics.com
Proven strategies for the design of natural product analogs include: rsc.org
Diverted Total Synthesis (DTS): Involves modifying a late-stage intermediate in the total synthesis of the natural product to generate analogs. rsc.org
Function-Oriented Synthesis (FOS): Focuses on synthesizing molecules that mimic the function, but not necessarily the complex structure, of the natural product.
Biology-Oriented Synthesis (BIOS): Aims to create a diverse collection of compounds that systematically cover a specific chemical space relevant to biological targets. rsc.org
Scaffold Modification: Involves altering the core ring structure of the molecule to explore new chemical space and improve properties. numberanalytics.com
Functional Group Modification: Consists of changing the existing functional groups on the natural product to enhance activity or reduce toxicity. numberanalytics.com
In the context of this compound, whose total synthesis has not been reported, a semi-synthetic approach would be most practical. This would involve isolating the natural product and then performing chemical modifications. Analog design would likely focus on modifying the isovaleroyl side chain and the glucose moiety. For instance, new hemiterpene glycosides, such as this compound B and C, have been isolated, and their structures could provide inspiration for analog design. researchgate.net
| Analog Design Strategy | Description | Potential Application to this compound |
| Semi-synthesis | Modification of the isolated natural product to create analogs. numberanalytics.com | Esterification or etherification of the hydroxyl groups on the glucose or aglycone part. |
| Functional Group Modification | Changing specific functional groups to alter properties. numberanalytics.com | Replacing the isovalerate ester with other esters, amides, or ethers to probe for activity changes. |
| Stereochemical Modification | Altering the 3D arrangement of atoms. numberanalytics.com | Synthesizing different stereoisomers of the sugar moiety to determine stereochemical requirements for activity. |
This table outlines key strategies for analog design and their potential application to the this compound scaffold.
Development of Synthetic Routes for Structural Modification
Developing synthetic routes for the structural modification of this compound is crucial for creating analogs for SAR studies. nih.gov Given its structure—a glycoside with multiple hydroxyl groups and an ester linkage—chemists must employ selective reactions and protecting group strategies. nih.gov
The key targets for modification on the this compound molecule are:
The Isovaleroyl Ester Group: This group can be hydrolyzed to reveal a hydroxyl group, which can then be re-esterified with various other carboxylic acids to produce a library of analogs.
The Hydroxyl Groups on the Glucose Moiety: The sugar portion of this compound has several free hydroxyl groups. These can be selectively protected and deprotected to allow for modification at specific positions. nih.gov For example, Williamson ether synthesis could be used to introduce different alkyl or aryl groups at these positions, creating a series of ether analogs. nih.gov
The Aglycone Hydroxyl Group: The hydroxyl group on the hemiterpene portion itself is another key site for modification.
A synthetic chemist would need to develop a route that allows for these modifications without altering other parts of the molecule. This often involves a multi-step process of protection, modification, and deprotection. youtube.com For example, to modify only the sugar hydroxyls, the aglycone hydroxyl might first be protected. The desired modification would then be carried out on the sugar, followed by the removal of the protecting group to yield the final analog. nih.gov
Investigation of Structure-Activity Relationships (SAR) through Derivatization
Structure-Activity Relationship (SAR) analysis is the cornerstone of drug discovery, linking the chemical structure of a compound to its biological activity. wikipedia.org By systematically modifying a lead compound's structure and observing the resulting changes in activity, researchers can identify the key chemical features—the pharmacophore—responsible for its biological effects. wikipedia.orgslideshare.net
For this compound, a systematic SAR study would involve synthesizing a series of derivatives where specific parts of the molecule are altered. This allows for the determination of which functional groups are essential for activity and which can be modified to improve properties. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can then be developed to mathematically correlate physicochemical properties with biological activity, aiding in the design of more potent compounds. scienceforecastoa.com
A hypothetical SAR study on this compound might investigate the following:
The role of the isovaleroyl group: Is the ester necessary? Is the length and branching of the alkyl chain important? Derivatives with different ester groups (e.g., acetate, propionate, benzoate) would be synthesized and tested.
The importance of the glucose moiety: Is the sugar unit essential for activity? Analogs could be made where the glucose is replaced with other sugars (e.g., mannose, galactose) or even a simple alkyl chain.
The contribution of the hydroxyl groups: Each hydroxyl group on the sugar and the aglycone would be systematically removed or modified (e.g., converted to a methoxy (B1213986) group) to determine its role in binding to a biological target. mdpi.com
| Position of Modification | Type of Modification | Rationale for Investigation |
| Isovaleroyl Ester | Vary alkyl chain (length, branching, rings) | To determine the optimal size and shape of the ester group for activity. |
| Isovaleroyl Ester | Replace with amide or ether linkage | To understand the importance of the ester carbonyl and oxygen for hydrogen bonding. |
| Glucose Moiety | Replace with other monosaccharides | To probe the stereochemical requirements of the sugar-binding pocket. |
| Glucose Hydroxyls | Selective methylation or acetylation | To identify which hydroxyl groups are key interaction points (e.g., hydrogen bond donors/acceptors). |
| Aglycone Hydroxyl | Removal or methylation | To determine if this hydroxyl group is essential for the compound's activity. |
This table provides a hypothetical framework for an SAR study on this compound, outlining potential modifications and the scientific questions they would address.
Mechanistic Biological Activity Research
Investigations of Anti-inflammatory Modulatory Effects
The potential anti-inflammatory properties of securiterpenosides have been explored through in vitro studies targeting key markers of the inflammatory response. Specifically, research has focused on the compound's ability to interfere with the production of nitric oxide and the secretion of inflammatory cytokines in macrophage cell models.
Macrophages, such as the RAW264.7 cell line, are crucial players in the inflammatory process. When activated by stimuli like lipopolysaccharide (LPS), they produce signaling molecules, including nitric oxide (NO), a key mediator of inflammation. Research into the chemical constituents of Securidaca inappendiculata has led to the isolation of various compounds, including securiterpenosides.
In a study evaluating novel compounds from this plant, Securiterpenoside G was specifically assessed for its anti-inflammatory potential in NO-induced models. researchgate.netresearchgate.net This evaluation is a standard method to screen for compounds that may interrupt inflammatory signaling cascades where NO is a central molecule. While extracts of the source plant have demonstrated a significant reduction in nitric oxide secretion in activated macrophage cells, specific quantitative data detailing the inhibitory concentration (e.g., IC50) of isolated this compound on NO production are not extensively detailed in the currently available literature. researchgate.net
Beyond nitric oxide, activated macrophages release a variety of pro-inflammatory cytokines that orchestrate the inflammatory response. Tumor necrosis factor-alpha (TNF-α) is a primary cytokine in this process. The ability of a compound to inhibit TNF-α secretion is a strong indicator of its potential anti-inflammatory activity.
The inhibitory effect of this compound G on the secretion of TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells has been investigated. researchgate.net The research demonstrated that this compound G exhibits potent dose-dependent inhibitory activity on TNF-α production. researchgate.net These findings suggest a direct modulatory effect on the inflammatory cytokine secretion pathway in macrophages.
Table 1: Anti-inflammatory Activity of this compound G
Research on Antimicrobial Properties
The genus Securidaca is known for its traditional use and has been shown to possess antimicrobial properties. researchgate.net However, research specifically isolating and testing the compound this compound against a range of microbial species is limited.
Extracts from Securidaca inappendiculata, the plant source for several securiterpenosides, have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, compounds isolated from the related Securidaca longepedunculata have demonstrated activity against Staphylococcus aureus. researchgate.net However, specific studies detailing the direct evaluation of isolated this compound against bacterial strains such as Escherichia coli, Staphylococcus aureus, or species of Xanthomonas are not available in the reviewed scientific literature.
Similar to the antibacterial research, studies on the antifungal properties have largely focused on crude extracts or other chemical constituents from the source plants. For instance, compounds from Securidaca longepedunculata have been found to be active against Aspergillus niger and a Penicillium species. researchgate.net Despite these findings within the genus, specific data from studies testing the antifungal efficacy of the isolated compound this compound against Aspergillus niger or Penicillium chrysogenum have not been reported in the available literature.
Due to the absence of direct antimicrobial testing data for this compound against specific microbial strains, research into its precise mechanisms of antimicrobial action has not been conducted. General mechanisms for other terpenoids often involve disruption of the microbial cell membrane, but this has not been specifically investigated for this compound. researchgate.net
Table 2: Mentioned Compounds
Based on a comprehensive review of the available scientific literature, there is insufficient specific research data for a compound named “this compound” that aligns with the detailed mechanistic and biological activity outline provided.
The existing research focuses on the broader categories of sesquiterpenoids, triterpenoids, and other natural compounds. The findings related to these broader classes cannot be accurately and scientifically attributed to the specific compound “this compound.” Generating an article under these circumstances would lead to scientific inaccuracy.
Therefore, the following sections on the mechanistic biological activity of this compound cannot be completed as requested due to the lack of specific, verifiable research data for this particular compound.
Advanced Analytical and Methodological Research for Securiterpenosides
Development of Analytical Methods for Detection and Quantification in Complex Biological Matrices (e.g., in vivo research models, not human samples)
The accurate quantification of securiterpenoside and its metabolites in complex biological matrices, such as plasma and tissues from in vivo research models, is fundamental for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the gold standards for this purpose due to their high sensitivity, selectivity, and robustness. researchgate.netbioanalysis-zone.comkcasbio.com
The development of a quantitative method typically involves several key steps. First, an efficient sample preparation technique is required to extract the analyte from the biological matrix and remove interfering substances like proteins and lipids. Common methods include protein precipitation (PPT) with organic solvents (e.g., acetonitrile (B52724), methanol), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comnih.govnih.gov The choice of method depends on the physicochemical properties of this compound and the nature of the matrix.
Chromatographic separation is then optimized to achieve a sharp peak shape and separate the analyte from endogenous components. Reversed-phase columns (e.g., C18) are frequently used for the analysis of natural product glycosides. mdpi.comnih.gov The mobile phase often consists of an aqueous solution with an acid modifier (like formic acid) and an organic solvent (like acetonitrile or methanol) run in a gradient elution mode to ensure optimal separation. mdpi.commdpi.com
Detection by tandem mass spectrometry, typically using an electrospray ionization (ESI) source, provides high selectivity. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. nih.govrsc.org This specific transition (precursor → product) is monitored for quantification, often alongside a transition for an internal standard (IS) to ensure accuracy. rsc.org Method validation is performed according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govmdpi.com
Metabolomic Profiling of this compound and Related Compounds in Source Organisms
Metabolomics provides a comprehensive snapshot of the small-molecule composition of a biological system. In the context of this compound, metabolomic profiling of the source organism, such as Securidaca inappendiculata, is essential for understanding its biosynthesis, chemical diversity, and for identifying other potentially bioactive compounds. metsysbio.com The primary techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metsysbio.comnih.gov
UPLC-MS/MS is used for its high resolution and sensitivity, allowing for the detection and tentative identification of a wide array of metabolites based on their accurate mass and fragmentation patterns. nih.gov NMR spectroscopy, while less sensitive than MS, provides detailed structural information and is particularly powerful for the unambiguous identification of novel compounds and the determination of stereochemistry. nih.govnih.gov The combination of these two platforms provides a more comprehensive coverage of the metabolome. nih.gov
In a typical workflow, an extract from the plant material (e.g., roots, stems) is prepared and analyzed. ajol.info The resulting complex data is processed using specialized software to align peaks, normalize data, and perform statistical analysis (e.g., PCA, PLS-DA) to identify significant differences between samples or conditions. nih.gov This approach has been used to characterize the chemical composition of S. inappendiculata, revealing a rich profile of xanthones and other phenolic compounds alongside terpenoids. nih.gov Such studies help to create a chemical inventory of the source plant and can guide the isolation of new compounds related to this compound.
Stability Studies in Research Media
Investigating the stability of this compound in various research media is critical for ensuring the reliability and reproducibility of in vitro experimental results. Research media can include cell culture media (e.g., DMEM, RPMI-1640), assay buffers, and solutions for storage. scielo.br The glycosidic nature of this compound suggests that its stability could be influenced by factors such as pH, temperature, enzymatic activity, and light exposure. researchgate.netoup.com
Glycosylation generally enhances the water solubility and stability of terpenoids compared to their aglycone forms. researchgate.netoup.com However, the glycosidic bond can be susceptible to hydrolysis under acidic or basic conditions, or by the action of glycosidase enzymes that may be present in biological preparations or cell cultures. mdpi.com
Stability studies typically involve incubating this compound in the medium of interest under controlled conditions for a defined period. Aliquots are taken at various time points and analyzed by a validated analytical method, such as HPLC-UV or LC-MS, to determine the remaining concentration of the parent compound. The appearance of degradation products can also be monitored. Such studies are crucial for defining appropriate experimental conditions and storage protocols.
Computational and Chemoinformatic Approaches in this compound Research
Computational and chemoinformatic tools are indispensable in modern natural product research, enabling the rapid analysis and prediction of a compound's properties and potential biological activities. frontiersin.orgnih.gov These in silico methods accelerate the research process by prioritizing experimental work and providing mechanistic insights. nih.gov
One major application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Using the chemical structure of this compound, various models—including quantitative structure-property relationship (QSPR) and machine learning algorithms—can predict its drug-likeness, bioavailability, potential for blood-brain barrier penetration, and possible toxic liabilities. fiveable.menih.gov Web-based platforms and specialized software are readily available for these predictions. greenstonebio.comphcogj.com
Molecular docking is another powerful technique used to predict how this compound might bind to specific protein targets. nih.goveuropeanreview.org This method computationally places the ligand (this compound) into the binding site of a protein with a known 3D structure and calculates a binding energy score, suggesting potential mechanisms of action. nih.govmdpi.com This can be used to screen this compound against panels of known drug targets to generate hypotheses about its biological function. researchgate.net Furthermore, chemoinformatics is used to analyze large chemical databases, compare the chemical space of natural products to synthetic drugs, and design novel derivatives of this compound with potentially improved properties. dokumen.pubu-strasbg.fr
Future Directions in this compound Research Methodology
The future of methodological research for this compound will likely focus on integration, automation, and higher-throughput analysis. A key direction is the development of more advanced and sensitive analytical techniques. This includes the broader adoption of high-resolution mass spectrometry (HRMS) for simultaneous quantification and metabolite identification, as well as the use of microflow or nanoflow LC systems to increase sensitivity while reducing sample volume requirements. bioanalysis-zone.comkcasbio.com
The integration of artificial intelligence (AI) and machine learning will play a larger role. frontiersin.org AI algorithms can be used to build more accurate predictive models for ADMET and biological activity, mine complex metabolomic and proteomic datasets to uncover novel biological pathways affected by this compound, and even assist in the de novo design of new analogs. greenstonebio.com
There is also a trend towards multi-omics approaches, where data from metabolomics, proteomics, and transcriptomics are integrated to build a comprehensive, systems-level understanding of this compound's effects on a biological system. This approach moves beyond studying a single target to understanding the network of interactions that produce a physiological response.
Finally, the development of standardized and validated in vitro models, such as organ-on-a-chip or 3D cell cultures, will provide more physiologically relevant platforms for testing the activity and metabolism of this compound, bridging the gap between simple cell-based assays and complex in vivo models.
Concluding Perspectives in Securiterpenoside Research
Summary of Current Research Landscape
Research into securiterpenosides is a relatively recent and focused field, primarily centered on the isolation and initial biological characterization of these compounds. Securiterpenosides are classified as hemiterpene glycosides, natural products that have been identified and extracted from the roots and stems of Securidaca inappendiculata, a plant used in traditional medicine. researchgate.netresearchgate.net
To date, phytochemical investigations have successfully isolated several distinct securiterpenoside molecules. These include this compound B, this compound C, this compound E, and this compound F. researchgate.netresearchgate.net The structural elucidation of these compounds was accomplished using modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). researchgate.netresearchgate.netresearchgate.net
The primary biological activity investigated for these compounds is their cytotoxic potential against various cancer cell lines. researchgate.net Specifically, this compound B and this compound C were evaluated for their effects on A549 (Lewis lung cancer), HeLa (human cervical cancer), and MCF-7 (human breast cancer) cell lines. researchgate.netresearchgate.net While the initial findings suggest potential anti-tumor activity, the research is still in the preliminary in vitro stage. researchgate.net In addition to cytotoxicity, related studies on constituents from the same plant have explored other activities; for instance, a different compound isolated alongside securiterpenosides E and F showed moderate hepatoprotective activity in vitro. researchgate.net
The current landscape is thus defined by the successful isolation of a handful of novel compounds and a preliminary assessment of their anticancer properties. This forms the foundational knowledge upon which future research will be built.
Table 1: Summary of Isolated Securiterpenosides and Reported Findings
| Compound Name | Natural Source | Reported Biological Activity | Cell Lines Tested |
|---|---|---|---|
| This compound B | Roots of Securidaca inappendiculata | Cytotoxicity | A549, HeLa, MCF-7 |
| This compound C | Roots of Securidaca inappendiculata | Cytotoxicity | A549, HeLa, MCF-7 |
| This compound E | Stems of Securidaca inappendiculata | Isolated; bioactivity of co-constituents studied | Not specified for this compound |
| This compound F | Stems of Securidaca inappendiculata | Isolated; bioactivity of co-constituents studied | Not specified for this compound |
Identification of Emerging Research Frontiers
While current knowledge is limited, the unique structure of securiterpenosides opens up several exciting frontiers for future research. These emerging areas transition from basic discovery to more in-depth pharmacological and chemical investigation.
A primary frontier is the expansion of biological screening. The initial focus on cytotoxicity can be broadened to investigate other potential therapeutic applications. anjs.edu.iq Plants from the wider Polygalaceae family, to which Securidaca belongs, are known to produce compounds with diverse pharmacological effects, including anti-inflammatory, neuroprotective, and sedative-hypnotic activities. researchgate.netresearchgate.net Screening securiterpenosides for these and other activities, such as antimicrobial or antiviral effects, could unveil novel therapeutic uses. researchgate.net
A second major frontier lies in synthetic and medicinal chemistry. nih.govnih.gov The total synthesis of securiterpenosides, while likely challenging, would provide an alternative to extraction from natural sources and confirm their elucidated structures. More importantly, it would enable the production of structural analogs. Through semi-synthesis or total synthesis of derivatives, researchers can conduct Structure-Activity Relationship (SAR) studies. mdpi.com These studies are crucial for identifying the specific parts of the molecule responsible for its biological effects and for designing new compounds with enhanced potency and selectivity. nih.gov
Furthermore, investigating the mechanism of action is a critical next step. For the observed cytotoxic effects, research is needed to determine how securiterpenosides kill cancer cells. This could involve studying their impact on apoptosis, cell cycle regulation, or specific signaling pathways. nih.gov Computational studies, such as molecular docking, could be employed to predict potential protein targets and guide these mechanistic investigations. nih.gov
Finally, as with many promising natural products, exploring biotechnological production methods represents a long-term frontier. If a this compound demonstrates significant therapeutic potential, developing sustainable and scalable production methods, potentially using endophytic fungi or other bio-engineering approaches, will be essential for its development. researchgate.net
Challenges and Opportunities in this compound Investigations
The path forward for this compound research is paved with both significant challenges and compelling opportunities. Overcoming these hurdles will be key to unlocking the full potential of this compound class.
The most immediate challenge is the isolation and supply of the compounds. Natural product extraction is often labor-intensive and can result in low yields, which limits the amount of material available for extensive biological testing and derivatization. Another significant hurdle is the synthetic complexity of these molecules. Securiterpenosides are glycosides, a class of compounds notoriously difficult to synthesize due to the need for precise control over stereochemistry and the formation of the glycosidic bond. This complexity makes both total synthesis and the creation of derivatives a formidable task for chemists. Furthermore, the limited scope of current biological data means that the full therapeutic potential of these compounds remains unknown. researchgate.netresearchgate.net General research challenges, such as securing funding for early-stage natural product research, also apply. mdpi.com
Despite these challenges, the opportunities are substantial. The primary opportunity is the potential for the discovery of novel therapeutic agents . anjs.edu.iq The initial cytotoxic activity suggests that securiterpenosides could serve as lead compounds for the development of new anticancer drugs. researchgate.netresearchgate.net The structural novelty of these compounds is also an opportunity; they may act via mechanisms different from existing drugs, offering a way to overcome drug resistance. researchgate.net The chemical complexity, while a challenge, also presents an opportunity for advancing synthetic organic chemistry . Developing efficient ways to synthesize these molecules can lead to new methods and strategies applicable to other complex natural products. Finally, research into securiterpenosides contributes to the validation of traditional medicine , providing a scientific basis for the historical use of plants like Securidaca inappendiculata. researchgate.netresearchgate.net
Table 2: Challenges and Opportunities in this compound Research
| Category | Specific Point | Description |
|---|---|---|
| Challenges | Isolation and Supply | Low yields from natural sources hinder extensive research and development. |
| Synthetic Complexity | The glycosidic structure makes chemical synthesis difficult, limiting access to analogs for SAR studies. nih.gov | |
| Limited Biological Data | Current research is narrow, focusing mainly on initial cytotoxicity, leaving a wide range of potential activities unexplored. researchgate.netresearchgate.net | |
| Opportunities | Novel Drug Discovery | Potential to serve as lead compounds for new therapeutics, particularly in oncology. researchgate.net |
| Advancement in Chemical Synthesis | The complex structure provides a target for developing innovative synthetic methodologies. | |
| Validation of Traditional Medicine | Offers a scientific understanding of the bioactive constituents of medicinal plants. researchgate.net |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for identifying and characterizing Securiterpenoside?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural details, complemented by High-Resolution Mass Spectrometry (HR-MS) for molecular formula confirmation. Infrared (IR) spectroscopy can validate functional groups. Ensure purity via High-Performance Liquid Chromatography (HPLC) with UV detection. For novel compounds, cross-validate data with X-ray crystallography or computational modeling .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst, time) meticulously. Use standardized protocols for purification (e.g., column chromatography with silica gel) and validate yields via triplicate experiments. Purity thresholds (>95%) should be confirmed using HPLC. Publish detailed Supplementary Information (SI) with step-by-step procedures, including raw spectral data .
Q. What are the primary biological assays used to evaluate this compound’s bioactivity?
- Methodological Answer : Start with in vitro assays (e.g., cytotoxicity using MTT assay on cancer cell lines, antimicrobial disk diffusion). For mechanistic studies, employ enzyme inhibition assays (e.g., ELISA for kinase activity) or gene expression profiling (qRT-PCR). Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., compound purity, cell line variability, assay protocols). Replicate key studies under controlled conditions, adjusting one variable at a time. Use meta-analysis to quantify effect sizes and heterogeneity. Transparently report negative results in SI .
Q. What strategies optimize the isolation of this compound from complex plant matrices?
- Methodological Answer : Combine solvent extraction (e.g., ethanol-water gradient) with countercurrent chromatography (CCC) for high-resolution separation. Validate efficiency via LC-MS/MS quantification. Optimize parameters using Design of Experiments (DoE) to assess solvent polarity, temperature, and extraction time interactions .
Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2, topoisomerase II). Validate predictions using Molecular Dynamics (MD) simulations (GROMACS) to assess stability. Compare results with experimental IC₅₀ values to refine SAR models .
Q. What are best practices for ensuring data integrity in long-term this compound research projects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
